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Compound of Interest

Compound Name: 1-propyl-1H-pyrazol-3-amine

Cat. No.: B1353360 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 1-propyl-1H-pyrazol-3-amine, a

heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details

its chemical and physical properties, safety information, and potential biological significance,

with a focus on its role as a scaffold for kinase inhibitors. Detailed, representative experimental

protocols for its synthesis and for the evaluation of its biological activity in the context of RIPK1

inhibition are provided.

Chemical Identity and Properties
1-propyl-1H-pyrazol-3-amine is a substituted pyrazole derivative. The presence of the propyl

group at the N1 position and the amine group at the C3 position of the pyrazole ring makes it a

valuable building block for the synthesis of more complex molecules, particularly in the

development of pharmacologically active compounds.

Table 1: Physicochemical Properties of 1-propyl-1H-pyrazol-3-amine
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Property Value Source

CAS Number 956393-73-0 Internal Database

Molecular Formula C₆H₁₁N₃ Internal Database

Molecular Weight 125.17 g/mol Internal Database

Physical Form Liquid Internal Database

Purity Typically ≥98% Internal Database

Table 2: Safety Information for 1-propyl-1H-pyrazol-3-amine

Hazard Information Details

GHS Pictogram GHS07 (Exclamation Mark)

Signal Word Warning

Hazard Statements
H302: Harmful if swallowed. H312: Harmful in

contact with skin. H332: Harmful if inhaled.

Precautionary Statements
P261, P264, P270, P271, P280, P301+P312,

P302+P352, P304+P340, P312, P363, P501

Note: This information is based on available data and may not be exhaustive. Always refer to

the latest Safety Data Sheet (SDS) before handling the compound.

Synthesis Protocol
While a specific, published, step-by-step synthesis for 1-propyl-1H-pyrazol-3-amine is not

readily available, a representative protocol can be derived from established methods for the

synthesis of N-alkylated aminopyrazoles. The following is a generalized, plausible multi-step

synthetic route.

Logical Workflow for the Synthesis of 1-propyl-1H-pyrazol-3-amine
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Caption: A logical workflow for the synthesis of 1-propyl-1H-pyrazol-3-amine.

Experimental Protocol: Synthesis of 1-propyl-1H-pyrazol-3-amine

This protocol is based on the general synthesis of N-substituted aminopyrazoles via the

condensation of a β-ketonitrile with a substituted hydrazine.

Materials:

3-Oxopentanenitrile (or a similar β-ketonitrile)

Propylhydrazine

Ethanol (or a suitable solvent)

Glacial Acetic Acid (catalyst)

Sodium bicarbonate solution

Ethyl acetate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve the β-ketonitrile (1.0 equivalent) in ethanol.

Addition of Reagents: To the stirred solution, add propylhydrazine (1.1 equivalents) followed

by a catalytic amount of glacial acetic acid.

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using

Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize

with a saturated solution of sodium bicarbonate.

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Chromatography: Purify the crude product by flash column chromatography on silica gel

using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield

pure 1-propyl-1H-pyrazol-3-amine.

Biological Activity and Signaling Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-

inflammatory, analgesic, and anticancer properties. Recent research has highlighted the

potential of 1H-pyrazol-3-amine derivatives as potent and selective inhibitors of Receptor-

Interacting Protein Kinase 1 (RIPK1).

RIPK1 Signaling Pathway

RIPK1 is a crucial mediator of cellular stress, inflammation, and cell death pathways, including

apoptosis and necroptosis. Its kinase activity is implicated in the pathogenesis of various

inflammatory and neurodegenerative diseases. Inhibition of RIPK1 is therefore a promising

therapeutic strategy.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1353360?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TNF-α

TNFR1

Binds

Complex I
(TRADD, TRAF2, cIAPs)

Recruits

RIPK1

Activates

NF-κB Activation
(Pro-survival, Pro-inflammatory)

Leads to

Complex IIa
(RIPK1, FADD, Caspase-8)

Complex IIb (Necrosome)
(RIPK1, RIPK3, MLKL)

Apoptosis Necroptosis

1-propyl-1H-pyrazol-3-amine
(Potential Inhibitor)

Inhibits Kinase Activity

Click to download full resolution via product page

Caption: Simplified RIPK1 signaling pathway and the potential point of intervention for 1-
propyl-1H-pyrazol-3-amine.

Experimental Protocol: Biological Assay
To evaluate the potential of 1-propyl-1H-pyrazol-3-amine as a RIPK1 inhibitor, a biochemical

kinase assay can be performed. Commercially available kits provide the necessary reagents for

such an assay.
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Experimental Workflow for a RIPK1 Kinase Assay

Prepare Reagents:
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Caption: A general experimental workflow for a RIPK1 kinase inhibition assay.
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Experimental Protocol: In Vitro RIPK1 Kinase Assay

This protocol is a generalized procedure based on commercially available luminescent kinase

assay kits.

Materials:

Recombinant human RIPK1 enzyme

Myelin Basic Protein (MBP) substrate

ATP

Kinase assay buffer

1-propyl-1H-pyrazol-3-amine (test compound)

ADP-Glo™ Kinase Assay kit (or similar)

White, opaque 96-well microplate

Multichannel pipettes

Luminometer

Procedure:

Compound Preparation: Prepare a serial dilution of 1-propyl-1H-pyrazol-3-amine in the

appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.

Reaction Mixture Preparation: Prepare a master mix containing the RIPK1 enzyme and MBP

substrate in the kinase assay buffer.

Assay Plate Setup:

Add the diluted test compound or vehicle control to the appropriate wells of the microplate.

Add the enzyme/substrate master mix to all wells.
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Initiate Reaction: Add ATP to all wells to start the kinase reaction.

Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for a specified

time (e.g., 60 minutes).

Detection:

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Incubate as recommended.

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate as recommended.

Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis: Calculate the percent inhibition for each concentration of the test compound

and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion
1-propyl-1H-pyrazol-3-amine is a versatile chemical entity with significant potential in drug

discovery, particularly in the development of kinase inhibitors. Its favorable physicochemical

properties and the established biological importance of the aminopyrazole scaffold make it a

compound of high interest for further investigation. The provided experimental protocols offer a

foundation for the synthesis and biological evaluation of this and related molecules in the

pursuit of novel therapeutics.

To cite this document: BenchChem. [Technical Guide: 1-propyl-1H-pyrazol-3-amine (CAS:
956393-73-0)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1353360#1-propyl-1h-pyrazol-3-amine-cas-number-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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